(4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a benzothiazole moiety, and a pyrrolidine-2,3-dione core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrrolidine-2,3-dione intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include bromobenzene, ethylbenzothiazole, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.
Medicine
In medicine, the compound is evaluated for its potential as a drug candidate. Its pharmacological properties, including its ability to modulate specific molecular pathways, are studied to develop new treatments for various diseases.
Industry
In the industrial sector, the compound’s unique properties make it a valuable intermediate in the synthesis of other complex molecules. It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Benzothiazole derivatives: Compounds with a benzothiazole moiety, similar to the one present in the target compound.
Bromophenyl derivatives: Compounds containing a bromophenyl group, which share some structural similarities.
Uniqueness
The uniqueness of (4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione lies in its complex structure, which combines multiple functional groups and moieties
Properties
Molecular Formula |
C25H19BrN2O4S |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19BrN2O4S/c1-3-14-5-10-17-19(12-14)33-25(27-17)28-21(15-6-8-16(26)9-7-15)20(23(30)24(28)31)22(29)18-11-4-13(2)32-18/h4-12,21,30H,3H2,1-2H3 |
InChI Key |
JRUDHPHKGXFBGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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